3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
Overview
Description
The compound “3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide” is a chemical with the molecular formula C15H10Cl2N2O2S . It is also known as 3,4-dichloro-N-(3-cyano-4-methanesulfinylphenyl)benzamide .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H10Cl2N2O2S . This indicates that it contains 15 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 353.22 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 514.4±50.0 °C at 760 mmHg . The exact mass is 412.020386 . The LogP value is 6.93 , indicating its lipophilicity.Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Properties
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has been explored in the field of heterocyclic synthesis. For instance, studies have focused on synthesizing various derivatives and evaluating their biological activity as antibiotics against Gram-positive and Gram-negative bacteria. This highlights the potential of this compound in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Antipathogenic Activity
Further research has delved into the synthesis of acylthioureas containing this compound and evaluating their interaction with bacterial cells, both in free and adherent states. The antipathogenic activity observed in these studies, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, demonstrates the compound's potential in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).
Synthesis of Pyrazole, Oxa(thia)diazole, and Oxadiazine Derivatives
This compound has been utilized in synthesizing various heterocyclic compounds like pyrazole, oxa(thia)diazole, and oxadiazine derivatives. These synthesis processes are crucial in the development of new chemical entities that could have potential applications in various fields of chemistry and pharmacology (Hassan, El-Shaieb, Shaker & Döpp, 2005).
Antihyperglycemic Agents
Research has also been conducted on the synthesis and structure-activity relationship studies of related compounds, leading to the development of potent antihyperglycemic agents in diabetic mice models. This showcases the compound's relevance in medicinal chemistry and its potential in treating metabolic diseases (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro & McCaleb, 1996).
Photolytic Studies
Photolytic studies have also been conducted, exploring the oxidation of related sulfoxides and studying the cleavage of C-S bonds in radical cations. This type of research is significant in understanding the photostability and decomposition pathways of such compounds (Baciocchi, Del Giacco, Lanzalunga, Mencarelli & Procacci, 2008).
Properties
IUPAC Name |
3,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-10(14)8-18)19-15(20)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLKUAXMPVMBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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